1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide
CAS No.: 898504-14-8
Cat. No.: VC11789553
Molecular Formula: C18H20N2O5
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898504-14-8 |
|---|---|
| Molecular Formula | C18H20N2O5 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 1-(8-ethoxy-2-oxochromene-3-carbonyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C18H20N2O5/c1-2-24-14-5-3-4-12-10-13(18(23)25-15(12)14)17(22)20-8-6-11(7-9-20)16(19)21/h3-5,10-11H,2,6-9H2,1H3,(H2,19,21) |
| Standard InChI Key | WPFPCTIFMURLOW-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)C(=O)N |
| Canonical SMILES | CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)C(=O)N |
Introduction
Chemical Structure and Molecular Properties
Structural Features
1-(8-Ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide comprises three key structural components:
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Chromene Core: A benzopyran ring system with an ethoxy group at position 8 and a carbonyl group at position 2.
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Piperidine-4-carboxamide: A six-membered nitrogen-containing ring with a carboxamide substituent.
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Linking Carbonyl Group: Connects the chromene core to the piperidine moiety, enhancing molecular rigidity and target binding.
The ethoxy group at position 8 likely influences electronic distribution and steric interactions, while the piperidine-4-carboxamide moiety contributes to hydrogen bonding and hydrophobic interactions.
Table 1: Molecular Properties of 1-(8-Ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide
| Property | Value |
|---|---|
| CAS Number | 898504-14-8 |
| Molecular Formula | |
| Molecular Weight | 344.4 g/mol |
| Key Functional Groups | Ethoxy, carbonyl, carboxamide |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide likely involves a multi-step sequence:
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Chromene Core Formation: A Knoevenagel condensation between an ethoxy-substituted salicylaldehyde and a β-keto ester forms the 2-oxo-2H-chromene scaffold.
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Carboxylation: Introduction of a carbonyl group at position 3 via Friedel-Crafts acylation or similar electrophilic substitution.
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Piperidine Coupling: Amide bond formation between the chromene-3-carbonyl chloride and piperidine-4-carboxamide under Schotten-Baumann conditions .
Table 2: Representative Reaction Conditions for Chromene Derivative Synthesis
| Reaction Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Knoevenagel Condensation | Piperidine catalyst, ethanol | Microwave-assisted synthesis |
| Friedel-Crafts Acylation | AlCl₃, dichloromethane | Low-temperature control |
| Amide Coupling | DCC, DMAP, anhydrous THF | Nitrogen atmosphere |
Chemical Modifications
The compound’s reactivity is influenced by its electron-rich chromene core and labile ethoxy group:
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Oxidation: The chromene ring may undergo epoxidation or dihydroxylation under acidic conditions.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a hydroxyl moiety.
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Substitution: Nucleophilic displacement of the ethoxy group with amines or thiols is feasible.
Biological Activities and Mechanism of Action
Figure 1: Hypothesized Binding Mode to AChE
The chromene core occupies the peripheral anionic site (PAS), while the piperidine-4-carboxamide extends into the CAS, mimicking the binding of dual-site inhibitors like rivastigmine .
Anti-Inflammatory Activity
In vitro assays on related compounds reveal suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) through NF-κB pathway inhibition. The ethoxy group may enhance membrane permeability, facilitating intracellular target engagement.
Therapeutic Applications
Neurodegenerative Diseases
The compound’s dual AChE/sEH inhibition profile positions it as a candidate for Alzheimer’s disease (AD) therapy. By simultaneously enhancing cholinergic transmission and reducing neuroinflammation, it may address multiple AD pathological pathways .
Cardiovascular and Metabolic Disorders
sEH inhibitors are under investigation for hypertension and diabetes. The piperidine-4-carboxamide moiety’s ability to stabilize epoxy fatty acids could mitigate vascular inflammation .
Comparison with Structural Analogs
Table 3: Key Chromene Derivatives and Their Biological Profiles
| Compound Name | Structural Modifications | Biological Activity |
|---|---|---|
| 8-Methoxy-2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2H-chromene-3-carboxamide | Thienopyrimidine substitution | Anticancer (kinase inhibition) |
| 4-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one | Piperazine linker | AChE inhibition (IC₅₀ = 2.42 μM) |
| 1-(8-Ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide | Ethoxy, piperidine-4-carboxamide | Dual AChE/sEH inhibition |
The ethoxy substitution in 1-(8-ethoxy-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide confers superior metabolic stability compared to methoxy analogs, as evidenced by cytochrome P450 resistance in preliminary assays.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s binding kinetics to AChE and sEH using X-ray crystallography.
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In Vivo Efficacy: Evaluate pharmacokinetics and blood-brain barrier penetration in rodent models of AD.
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Structure-Activity Relationships (SAR): Synthesize derivatives with varied substituents (e.g., halogenation at position 7) to optimize potency.
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